molecular formula C16H23N5O2S B3794029 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]urea

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]urea

Cat. No.: B3794029
M. Wt: 349.5 g/mol
InChI Key: TVYWOTNDTFSDSP-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a pyridine ring, and a urea linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]urea typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Pyridine Derivative Preparation: The pyridine ring with methoxy and dimethyl substituents can be prepared through various organic reactions, such as alkylation and methylation of pyridine derivatives.

    Urea Linkage Formation: The final step involves the coupling of the thiadiazole and pyridine derivatives through a urea linkage. This can be achieved by reacting the amine group of the thiadiazole derivative with an isocyanate derivative of the pyridine compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the thiadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]urea: Unique due to its specific substituents and structural configuration.

    Other Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Pyridine Derivatives: Compounds with similar pyridine rings but different functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of a thiadiazole ring, a pyridine ring, and a urea linkage, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2S/c1-9-7-10(2)18-12(23-6)11(9)8-17-14(22)19-15-21-20-13(24-15)16(3,4)5/h7H,8H2,1-6H3,(H2,17,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYWOTNDTFSDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CNC(=O)NC2=NN=C(S2)C(C)(C)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]urea
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1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]urea
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1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]urea
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1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]urea
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1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]urea
Reactant of Route 6
Reactant of Route 6
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]urea

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